[2-Bromo-5-methoxy-4-[(4-nitrophenyl)methoxy]phenyl]methanol
Description
[2-Bromo-5-methoxy-4-[(4-nitrophenyl)methoxy]phenyl]methanol is an aromatic compound with a complex structure that includes bromine, methoxy, and nitrophenyl groups
Properties
IUPAC Name |
[2-bromo-5-methoxy-4-[(4-nitrophenyl)methoxy]phenyl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO5/c1-21-14-6-11(8-18)13(16)7-15(14)22-9-10-2-4-12(5-3-10)17(19)20/h2-7,18H,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFKSSUXZYDBCRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)CO)Br)OCC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-Bromo-5-methoxy-4-[(4-nitrophenyl)methoxy]phenyl]methanol typically involves multiple steps. One common method includes the bromination of a methoxy-substituted phenol, followed by the introduction of a nitrophenyl group through a nucleophilic aromatic substitution reaction. The final step involves the reduction of the nitro group to form the methanol derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and substitution reactions, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methanol groups, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction of the nitro group can yield amine derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, [2-Bromo-5-methoxy-4-[(4-nitrophenyl)methoxy]phenyl]methanol is used as a building block for the synthesis of more complex molecules
Biology
The compound’s potential biological activity is of interest for drug discovery and development. Its derivatives may exhibit antimicrobial, anti-inflammatory, or anticancer properties, making it a candidate for further pharmacological studies.
Medicine
In medicine, the compound and its derivatives could be explored for therapeutic applications. For example, its ability to interact with specific biological targets may lead to the development of new drugs for treating various diseases.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties. Its role as an intermediate in chemical manufacturing processes highlights its industrial significance.
Mechanism of Action
The mechanism of action of [2-Bromo-5-methoxy-4-[(4-nitrophenyl)methoxy]phenyl]methanol involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. For example, the nitrophenyl group may participate in redox reactions, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
[2-Bromo-5-methoxyphenol]: Shares the bromine and methoxy groups but lacks the nitrophenyl and methanol functionalities.
[4-Nitrophenylmethanol]: Contains the nitrophenyl and methanol groups but lacks the bromine and methoxy functionalities.
[2-Bromo-4-nitrophenol]: Contains the bromine and nitrophenyl groups but lacks the methoxy and methanol functionalities.
Uniqueness
The uniqueness of [2-Bromo-5-methoxy-4-[(4-nitrophenyl)methoxy]phenyl]methanol lies in its combination of functional groups, which confer distinct chemical and biological properties
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
